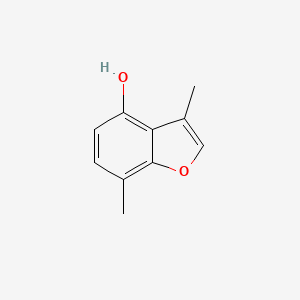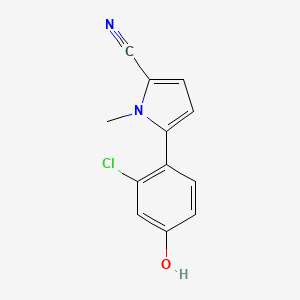
5-(2-chloro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-chloro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom This particular compound is notable for its unique substitution pattern, which includes a chloro and hydroxy group on the phenyl ring, a methyl group on the pyrrole ring, and a nitrile group at the 2-position of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile can be achieved through several synthetic routes. One common method involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-4-hydroxybenzaldehyde and 1-methylpyrrole-2-carbonitrile.
Condensation Reaction: The 2-chloro-4-hydroxybenzaldehyde undergoes a condensation reaction with 1-methylpyrrole-2-carbonitrile in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction typically occurs in a polar solvent like ethanol or methanol.
Cyclization: The resulting intermediate undergoes cyclization to form the desired pyrrole ring structure. This step may require heating and the use of a catalyst such as p-toluenesulfonic acid.
Purification: The final product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-chloro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the phenyl ring can be oxidized to form a quinone derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, hydrogen gas with palladium on carbon catalyst.
Substitution: Amines, thiols, or alkoxides in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
5-(2-chloro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, it is explored as a lead compound in drug discovery and development. Its derivatives may serve as candidates for new pharmaceuticals.
Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 5-(2-chloro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile depends on its specific application. In biological systems, it may exert its effects through the following mechanisms:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects.
Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, or immune response. By modulating these pathways, it can influence various biological processes.
Comparison with Similar Compounds
5-(2-chloro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 5-(2-chloro-4-hydroxyphenyl)-1H-pyrrole-2-carbonitrile
- 5-(2-chloro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carboxamide
- 5-(2-chloro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carboxylic acid
-
Uniqueness: : The presence of the nitrile group at the 2-position of the pyrrole ring distinguishes this compound from its analogs. This functional group imparts unique reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H9ClN2O |
|---|---|
Molecular Weight |
232.66 g/mol |
IUPAC Name |
5-(2-chloro-4-hydroxyphenyl)-1-methylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C12H9ClN2O/c1-15-8(7-14)2-5-12(15)10-4-3-9(16)6-11(10)13/h2-6,16H,1H3 |
InChI Key |
LJRNKEKZXCFNMG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C1C2=C(C=C(C=C2)O)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B15206499.png)
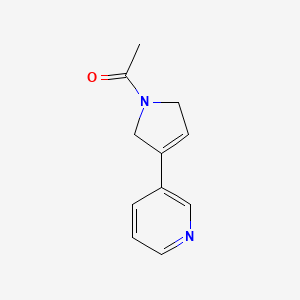
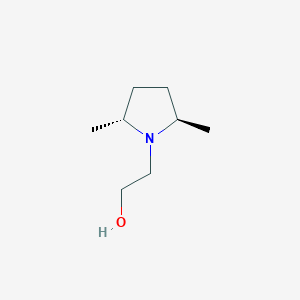
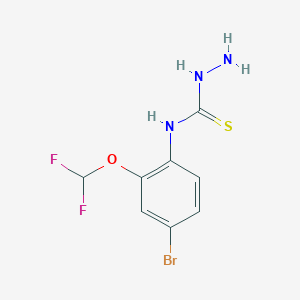
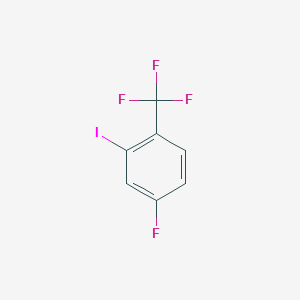
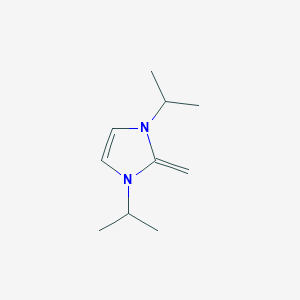
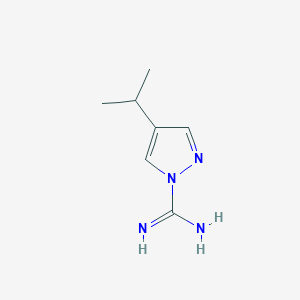
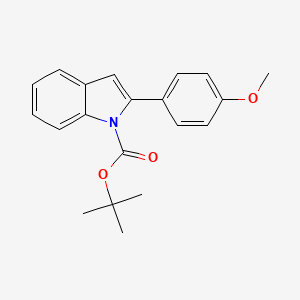
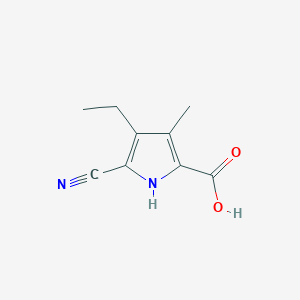

![4-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B15206551.png)
![(5-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B15206556.png)

